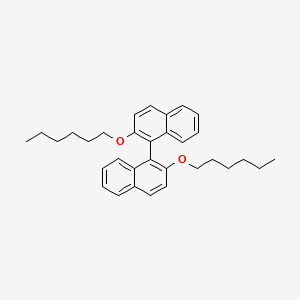
1,1'-Binaphthalene, 2,2'-bis(hexyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- is a chemical compound that belongs to the binaphthalene family This compound is characterized by the presence of two naphthalene units connected at the 1 and 1’ positions, with hexyloxy groups attached at the 2 and 2’ positions
Méthodes De Préparation
The synthesis of 1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- typically involves the following steps:
Starting Materials: The synthesis begins with 1,1’-binaphthalene and hexyloxy reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production: Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure control to ensure high yield and purity of the final product
Analyse Des Réactions Chimiques
1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The hexyloxy groups can be substituted with other functional groups using appropriate reagents and conditions. .
Applications De Recherche Scientifique
1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- has several scientific research applications:
Chemistry: It is used as a ligand in asymmetric synthesis and catalysis, providing chiral environments for various reactions
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of advanced materials, such as organic semiconductors and liquid crystals
Mécanisme D'action
The mechanism of action of 1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- involves its interaction with molecular targets and pathways:
Chiral Environment: The compound creates a chiral environment that can influence the stereochemistry of reactions.
Coordination Chemistry: It acts as a ligand, coordinating with metal ions to form complexes that catalyze various reactions.
Electron Donating Groups: The hexyloxy groups serve as electron-donating groups, affecting the compound’s reactivity and stability
Comparaison Avec Des Composés Similaires
1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- can be compared with other similar compounds:
1,1’-Bi-2-naphthol (BINOL): BINOL is another binaphthalene derivative widely used as a chiral ligand in asymmetric synthesis. Unlike 1,1’-Binaphthalene, 2,2’-bis(hexyloxy)-, BINOL has hydroxyl groups instead of hexyloxy groups.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): BINAP is a well-known chiral ligand used in various catalytic reactions.
Propriétés
Numéro CAS |
199009-48-8 |
|---|---|
Formule moléculaire |
C32H38O2 |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
2-hexoxy-1-(2-hexoxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C32H38O2/c1-3-5-7-13-23-33-29-21-19-25-15-9-11-17-27(25)31(29)32-28-18-12-10-16-26(28)20-22-30(32)34-24-14-8-6-4-2/h9-12,15-22H,3-8,13-14,23-24H2,1-2H3 |
Clé InChI |
NWEYKRGYDQZELF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


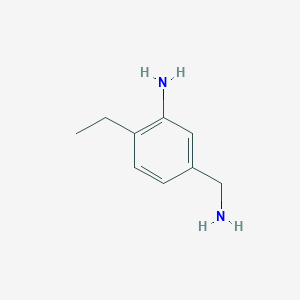
![N-[(3H-Indol-3-ylidene)methyl]glycine](/img/structure/B12572567.png)
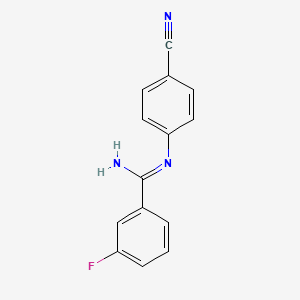
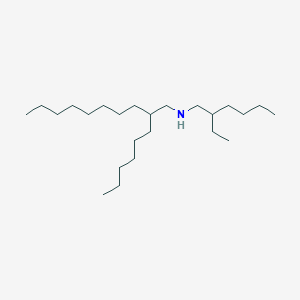
![Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572578.png)
![N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate](/img/structure/B12572581.png)

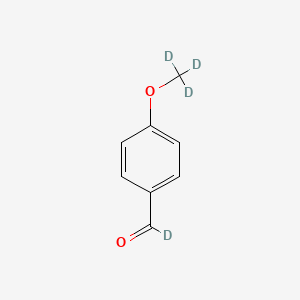
![Oxazireno[3,2-f]purine](/img/structure/B12572602.png)
![9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene](/img/structure/B12572610.png)
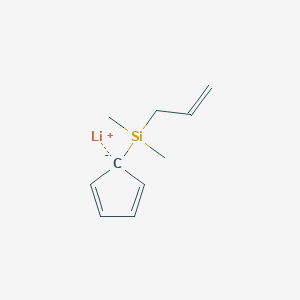
![2,6-Bis[6-(2-pyridylamino)-2-pyridylamino]pyridine](/img/structure/B12572622.png)
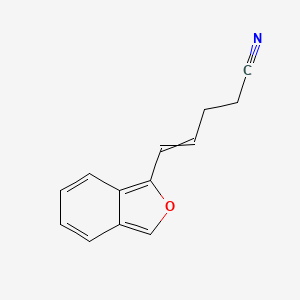
![4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene](/img/structure/B12572627.png)
